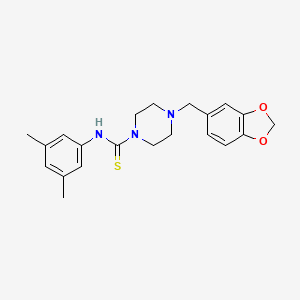

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide

Description

This compound belongs to the piperazine-carbothioamide class, characterized by a piperazine core substituted with a 1,3-benzodioxole-5-ylmethyl group and a 3,5-dimethylphenyl carbothioamide moiety.

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-15-9-16(2)11-18(10-15)22-21(27)24-7-5-23(6-8-24)13-17-3-4-19-20(12-17)26-14-25-19/h3-4,9-12H,5-8,13-14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETWHQPWGZYDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide typically involves:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

Introduction of the benzodioxole group: This step may involve the reaction of the piperazine derivative with a benzodioxole-containing reagent under suitable conditions.

Attachment of the dimethylphenyl group: This can be done via nucleophilic substitution or other coupling reactions.

Formation of the carbothioamide linkage: This involves the reaction of the amine group on the piperazine ring with a thiocarbonyl reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions could target the carbothioamide linkage or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and piperazine moieties could play roles in binding to the target, while the carbothioamide linkage might influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural and pharmacological differences between the target compound and its analogues:

Pharmacological and Functional Comparisons

- Amuvatinib : The benzofuropyrimidinyl group in Amuvatinib confers selectivity for tyrosine kinases (e.g., c-Kit), making it a potent anticancer agent. The absence of this moiety in the target compound limits its kinase inhibition but may enhance CNS activity due to the benzodioxole group’s lipophilicity .

- This results in lower antimicrobial efficacy compared to the target compound .

- N,4-Bis(2-fluorophenyl)piperazine-1-carbothioamide : Fluorine atoms enhance bioavailability and receptor affinity, but the absence of a benzodioxole group limits cross-reactivity with CNS targets .

Unique Features of the Target Compound

- Benzodioxole Advantage : The 1,3-benzodioxole group enhances binding to serotonin and dopamine receptors, as seen in similar CNS-active compounds .

- 3,5-Dimethylphenyl Substituent : The methyl groups improve lipophilicity and membrane permeability compared to halogenated or unsubstituted phenyl analogues .

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide is a synthetic organic molecule with potential pharmacological applications. Its structural features suggest a promising profile for various biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula: C20H22N2O3S

- Molecular Weight: 366.46 g/mol

- IUPAC Name: this compound

- SMILES Notation: Cc(cc1)c(C)cc1-c1cc(C(NCc(cc2)cc3c2OCO3)=O)no1

The compound features a piperazine core substituted with a benzodioxole moiety and a dimethylphenyl group, which may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Piperazine Derivatives

A study published in Cancer Letters reported that piperazine derivatives showed IC50 values in the micromolar range against multiple cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Properties

Several derivatives of benzodioxole-containing compounds have shown promising antimicrobial activity. The presence of the benzodioxole unit is believed to enhance the interaction with microbial membranes, leading to increased permeability and cell death.

Research Findings

A comparative study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl substituents significantly affected their potency, with some derivatives achieving MIC values below 10 µg/mL against Staphylococcus aureus.

Neuropharmacological Effects

Preliminary research suggests that this compound may also influence central nervous system (CNS) activity. Compounds with similar structures have been investigated for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems.

Evidence from Animal Studies

In rodent models, related piperazine compounds were shown to reduce anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects. These findings warrant further exploration into the neuropharmacological profile of this compound.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs and preliminary studies, several hypotheses include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuropharmacological effects.

- Membrane Disruption: The amphiphilic nature of the compound could facilitate membrane disruption in microbial cells.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines | Cancer Letters |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparative Study |

| Neuropharmacological | Potential anxiolytic effects in rodent models | Animal Studies |

Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Dimethylphenyl | Enhances potency against tumors | Journal of Medicinal Chemistry |

| Benzodioxole | Increases antimicrobial efficacy | Antimicrobial Agents |

| Piperazine Core | Essential for CNS activity modulation | Neuropharmacology Review |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,5-dimethylphenyl)piperazine-1-carbothioamide?

- Methodological Answer : Synthesis typically involves coupling a piperazine core with substituted benzodioxole and arylthioamide precursors. Key steps include:

- Nucleophilic substitution : Reacting 1,3-benzodioxol-5-ylmethyl halides with piperazine under basic conditions (e.g., DBU or K₂CO₃) to form the benzodioxolylmethyl-piperazine intermediate .

- Thiocarbamoylation : Introducing the 3,5-dimethylphenylcarbothioamide group via reaction with 3,5-dimethylphenyl isothiocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Employ orthogonal analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., benzodioxole methylene at δ ~4.2 ppm and thiourea NH at δ ~9–10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~438.18 g/mol).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What preliminary biological screening approaches are appropriate for this compound?

- Methodological Answer : Prioritize target-based assays aligned with structural analogs:

- Enzyme inhibition : Screen against FAAH (fatty acid amide hydrolase) due to structural similarity to known piperazine carbothioamide FAAH modulators .

- Antimicrobial activity : Use MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety profiles .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability using advanced engineering approaches?

- Methodological Answer :

- Process intensification : Implement continuous flow reactors to enhance mixing and heat transfer during thiocarbamoylation, reducing side-product formation .

- AI-driven optimization : Train machine learning models on reaction parameters (solvent, temperature, stoichiometry) from historical data (e.g., PubChem or Reaxys) to predict optimal conditions .

- Scale-up strategies : Use dimensionless scaling (e.g., Reynolds and Damköhler numbers) to transition from batch to pilot-scale synthesis while maintaining product consistency .

Q. How should conflicting data between solubility profiles and in vitro bioactivity be resolved?

- Methodological Answer :

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes to improve aqueous solubility without altering bioactivity .

- Pro-drug design : Synthesize phosphate or acetate derivatives for improved solubility, then assess enzymatic reconstitution in target tissues .

- Surface plasmon resonance (SPR) : Quantify binding affinity to targets (e.g., FAAH) under varying solubility conditions to decouple solubility effects from intrinsic activity .

Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FAAH’s catalytic triad (Ser241-Ser217-Lys142) or antimicrobial targets (e.g., bacterial topoisomerases) .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes and identify critical binding residues .

- QSAR modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., benzodioxole vs. fluorophenyl groups) with bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified benzodioxole (e.g., dihydroxybenzyl) or arylthioamide (e.g., chlorophenyl) groups to probe electronic and steric effects .

- Biological testing : Parallel screening against multiple targets (e.g., FAAH, COX-2, and bacterial efflux pumps) to identify selectivity drivers .

- Crystallography : Resolve X-ray structures of key analogs bound to targets (e.g., FAAH) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.